

Physical and chemical properties of 3-Allyl-2,4-dihydroxyacetophenone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(3-Allyl-2,4-dihydroxyphenyl)ethanone
Cat. No.:	B1272920

[Get Quote](#)

An In-depth Technical Guide to 3-Allyl-2,4-dihydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Allyl-2,4-dihydroxyacetophenone. While specific experimental data for this compound is limited in publicly available literature, this document compiles information on its predicted properties, a plausible synthetic route based on established chemical transformations, and expected spectral characteristics. Furthermore, it explores the potential biological activities of this molecule by drawing parallels with structurally related hydroxyacetophenone derivatives, which are known to possess antimicrobial, anti-inflammatory, and antioxidant properties. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

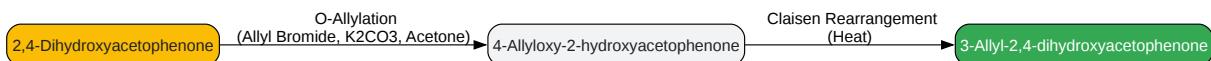
Introduction

3-Allyl-2,4-dihydroxyacetophenone is a phenolic compound of interest due to its structural similarity to other biologically active acetophenones. The presence of a resorcinol moiety, an acetyl group, and an allyl substituent suggests a potential for diverse chemical reactivity and

pharmacological effects. This guide details its chemical structure, predicted physicochemical properties, a proposed synthetic pathway, and an analysis of its expected spectral data.

Chemical and Physical Properties

Precise experimental data for 3-Allyl-2,4-dihydroxyacetophenone is not readily available. The following table summarizes the known properties of the parent compound, 2,4-dihydroxyacetophenone, and provides predicted properties for the title compound based on its chemical structure.


Property	2,4-Dihydroxyacetophenone	3-Allyl-2,4-dihydroxyacetophenone (Predicted/Estimated)
Molecular Formula	C ₈ H ₈ O ₃	C ₁₁ H ₁₂ O ₂
Molecular Weight	152.15 g/mol [1]	192.21 g/mol
Appearance	Yellow-brown to reddish-brown crystalline powder [2] [3]	Likely a pale yellow or off-white solid
Melting Point	143-144.5 °C [4]	Estimated to be slightly lower than the parent compound due to the flexible allyl group, likely in the range of 120-140 °C.
Boiling Point	Not readily available	Expected to be higher than 2,4-dihydroxyacetophenone due to increased molecular weight.
Solubility	Soluble in hot alcohol, pyridine, and glacial acetic acid; sparingly soluble in ether, benzene, and chloroform; slowly decomposes in water. [3]	Expected to have similar solubility, with good solubility in polar organic solvents.
pKa	Data not readily available	The phenolic hydroxyl groups will be acidic, with pKa values expected to be in the range of 7-10.

Synthesis

The most plausible synthetic route to 3-Allyl-2,4-dihydroxyacetophenone is a two-step process starting from 2,4-dihydroxyacetophenone:

- O-Allylation: Regioselective allylation of the more acidic 4-hydroxyl group of 2,4-dihydroxyacetophenone with an allyl halide (e.g., allyl bromide) in the presence of a mild base.

- Claisen Rearrangement: Thermal rearrangement of the resulting 4-allyloxy-2-hydroxyacetophenone intermediate. This[5][5]-sigmatropic rearrangement will lead to the migration of the allyl group to the ortho position (C-3), yielding the desired product.

[Click to download full resolution via product page](#)

Synthetic pathway for 3-Allyl-2,4-dihydroxyacetophenone.

Experimental Protocols

Step 1: Synthesis of 4-Allyloxy-2-hydroxyacetophenone (Intermediate)

This protocol is adapted from a general method for the regioselective alkylation of 2,4-dihydroxyacetophenones[6].

- To a solution of 2,4-dihydroxyacetophenone (1 equivalent) in acetonitrile, add cesium bicarbonate (3 equivalents) and allyl bromide (3 equivalents).
- Heat the reaction mixture in a sealed vessel at 80 °C with vigorous stirring for approximately 6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield 4-allyloxy-2-hydroxyacetophenone.

Step 2: Synthesis of 3-Allyl-2,4-dihydroxyacetophenone (Final Product)

This protocol is based on the established Claisen rearrangement of allyl phenyl ethers[5][7][8][9].

- Place the purified 4-allyloxy-2-hydroxyacetophenone in a round-bottom flask.
- Heat the compound under an inert atmosphere (e.g., nitrogen or argon) to a temperature of 180-220 °C.
- Maintain this temperature for 2-4 hours, monitoring the reaction by TLC.
- Cool the reaction mixture to room temperature.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene) or by column chromatography to yield pure 3-Allyl-2,4-dihydroxyacetophenone.

Spectral Data (Predicted)

As experimental spectra for 3-Allyl-2,4-dihydroxyacetophenone are not readily available, this section provides predicted spectral data based on the compound's structure and known values for similar compounds.

¹H NMR Spectroscopy

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Acetyl (CH_3)	~2.5-2.7	Singlet	3H
Allyl ($-\text{CH}_2-$)	~3.3-3.5	Doublet	2H
Allyl ($=\text{CH}$)	~5.9-6.1	Multiplet	1H
Allyl ($=\text{CH}_2$)	~5.0-5.2	Multiplet	2H
Aromatic (H-5)	~6.3-6.5	Doublet	1H
Aromatic (H-6)	~7.5-7.7	Doublet	1H
Hydroxyl (2-OH)	~12.0-13.0 (intramolecular H-bond)	Singlet (broad)	1H
Hydroxyl (4-OH)	~5.0-7.0 (exchangeable)	Singlet (broad)	1H

^{13}C NMR Spectroscopy

Carbon	Predicted Chemical Shift (δ , ppm)
Acetyl (CH_3)	~25-30
Allyl ($-\text{CH}_2$)	~30-35
Allyl ($=\text{CH}_2$)	~115-120
Aromatic (C-3)	~110-115
Aromatic (C-5)	~105-110
Aromatic (C-1)	~110-115
Allyl ($=\text{CH}$)	~135-140
Aromatic (C-6)	~130-135
Aromatic (C-4)	~160-165
Aromatic (C-2)	~160-165
Carbonyl (C=O)	>200

IR Spectroscopy

Functional Group	Predicted Wavenumber (cm^{-1})	Appearance
O-H Stretch (phenolic)	3200-3500	Broad
C-H Stretch (aromatic)	3000-3100	Sharp
C-H Stretch (aliphatic)	2850-3000	Sharp
C=O Stretch (ketone, H-bonded)	1620-1650	Strong, Sharp
C=C Stretch (aromatic)	1500-1600	Medium to Strong
C=C Stretch (alkene)	~1640	Medium
C-O Stretch (phenol)	1200-1300	Strong

Mass Spectrometry

- Molecular Ion (M^+): Expected at $m/z = 192$.
- Major Fragments:
 - Loss of the methyl group from the acetyl moiety ($M-15$): $m/z = 177$.
 - Loss of the acetyl group ($M-43$): $m/z = 149$.
 - Cleavage of the allyl group could also lead to characteristic fragmentation patterns.

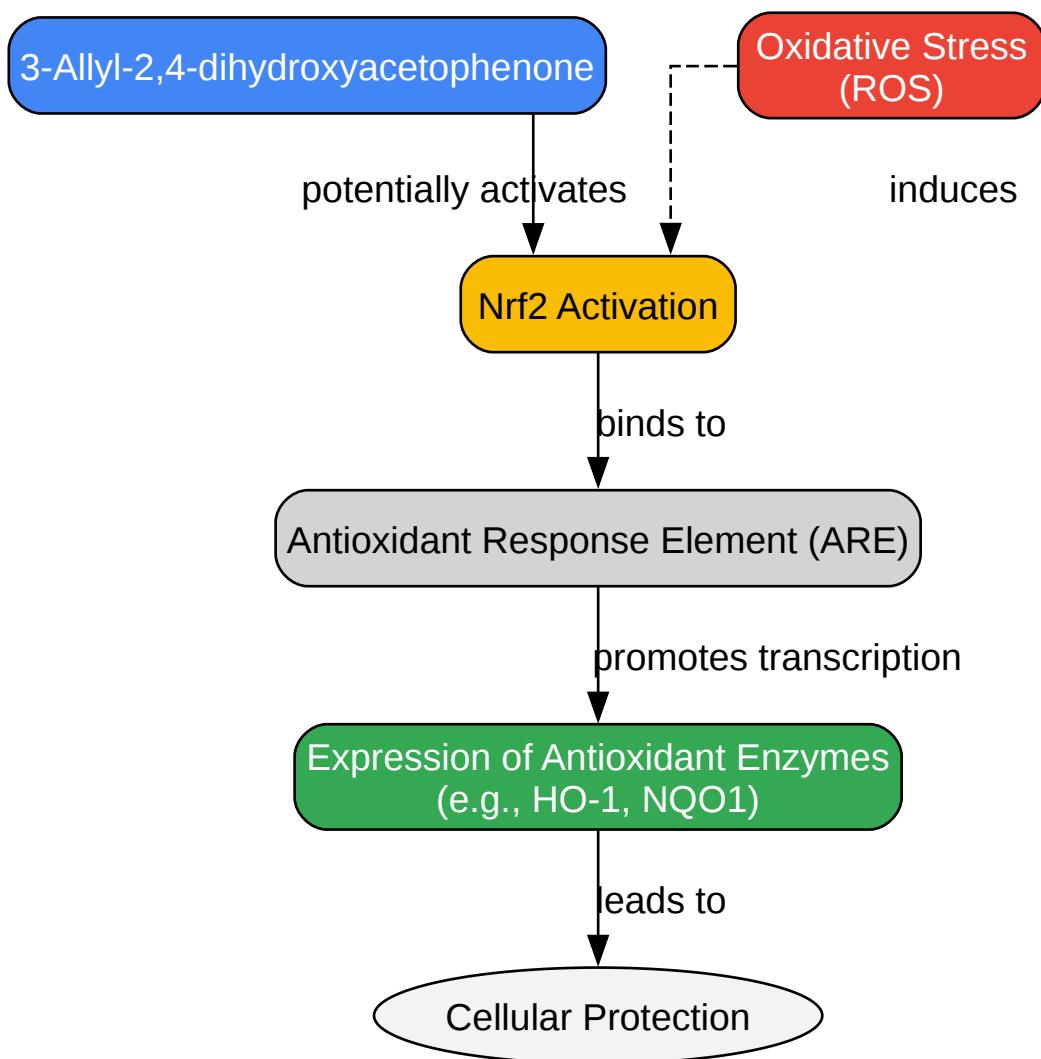
Biological Activity

While direct studies on the biological activity of 3-Allyl-2,4-dihydroxyacetophenone are scarce, the activities of related hydroxyacetophenone derivatives suggest its potential in several therapeutic areas.

Antimicrobial Activity

Various dihydroxyacetophenone derivatives have demonstrated significant antimicrobial properties. Studies have shown that these compounds can exhibit powerful antibacterial activity, including against drug-resistant strains like *Pseudomonas aeruginosa*.^[10] The presence of hydroxyl and allyl groups on the aromatic ring is believed to contribute to this activity.

Anti-inflammatory Activity


Phenolic compounds, including acetophenone derivatives, are well-known for their anti-inflammatory effects. For instance, 3,5-diprenyl-4-hydroxyacetophenone has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF- α , IL-1 β , and IL-6, while increasing the levels of the anti-inflammatory cytokine IL-10^[11]. It is plausible that 3-Allyl-2,4-dihydroxyacetophenone could exert similar effects by modulating inflammatory signaling pathways.

Antioxidant Activity

The dihydroxy-substituted aromatic ring in 3-Allyl-2,4-dihydroxyacetophenone suggests strong antioxidant potential. Phenolic hydroxyl groups can act as hydrogen donors to scavenge free radicals, thereby mitigating oxidative stress. The antioxidant capacity of similar phenolic compounds has been well-documented[12].

Potential Signaling Pathway Involvement

Based on studies of structurally similar compounds, 3-Allyl-2,4-dihydroxyacetophenone may modulate key cellular signaling pathways. For example, some chalcones and other phenolic compounds are known to activate the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.

[Click to download full resolution via product page](#)

Hypothetical Nrf2 signaling pathway modulation.

Conclusion

3-Allyl-2,4-dihydroxyacetophenone is a promising molecule for further investigation, particularly in the fields of medicinal chemistry and drug discovery. Its synthesis is achievable through well-established organic reactions. While specific experimental data is currently lacking, this guide provides a robust theoretical framework for its properties and potential biological activities. Future research should focus on the experimental validation of its synthesis, the full characterization of its physicochemical and spectral properties, and in-depth studies of its pharmacological effects and underlying mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2',4'-Dihydroxyacetophenone | C8H8O3 | CID 6990 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dihydroxyacetophenone [webbook.nist.gov]
- 3. 2,4-Dihydroxyacetophenone | 89-84-9 [chemicalbook.com]
- 4. westliberty.edu [westliberty.edu]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Regioselective alkylation of 2,4-dihydroxybenzylaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.pdx.edu [web.pdx.edu]
- 8. 2,4-dihydroxyacetophenone, 89-84-9 [thegoodscentscompany.com]
- 9. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. 3 -Allyl-4 -hydroxyacetophenone 97 1132-05-4 [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Physical and chemical properties of 3-Allyl-2,4-dihydroxyacetophenone]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1272920#physical-and-chemical-properties-of-3-allyl-2-4-dihydroxyacetophenone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com